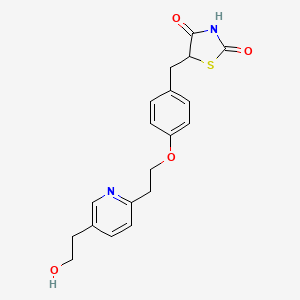

Hydroxy Pioglitazone (M-VII)

Description

BenchChem offers high-quality Hydroxy Pioglitazone (M-VII) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy Pioglitazone (M-VII) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXGNBJVZUQUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849604 | |

| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625853-72-7 | |

| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Guide to the Chemical Synthesis of Hydroxy Pioglitazone (Metabolite M-IV)

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of Hydroxy Pioglitazone (M-IV), a major active metabolite of the anti-diabetic drug Pioglitazone. As the understanding of a drug's metabolic fate is critical for comprehensive pharmacological assessment, the availability of pure metabolite standards is paramount. This document details a well-established synthetic route, offering field-proven insights into experimental choices, step-by-step protocols for key transformations, and methods for purification and characterization. The guide is intended for researchers, medicinal chemists, and drug development professionals requiring a practical, in-depth understanding of this synthesis.

Introduction: The Pharmacological Context of Hydroxy Pioglitazone

Pioglitazone is an oral anti-hyperglycemic agent belonging to the thiazolidinedione class of drugs used in the management of type 2 diabetes.[1][2] Its therapeutic effect is mediated through potent and selective agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism.[3][4] Upon administration, Pioglitazone is extensively metabolized in the liver, primarily through hydroxylation and oxidation reactions.[3][5][6]

This metabolic process is predominantly carried out by the cytochrome P450 enzymes, specifically CYP2C8 and, to a lesser extent, CYP3A4.[5][7][8][9] This transformation yields several metabolites, among which are the active hydroxy derivative (M-IV, or Hydroxy Pioglitazone) and a keto derivative (M-III).[3][10] Notably, Hydroxy Pioglitazone (M-IV) is a major circulating active metabolite in humans and contributes significantly to the overall therapeutic efficacy of the parent drug.[3][11][12]

The synthesis of Hydroxy Pioglitazone is therefore of significant scientific interest. It provides an authentic reference standard for pharmacokinetic and drug metabolism studies, enables detailed investigation of its specific pharmacological and toxicological profile, and aids in the development of robust analytical methods for its quantification in biological matrices.[12][13][14][15] This guide delineates a logical and reproducible synthetic pathway to obtain this critical metabolite.

Retrosynthetic Analysis and Strategy

The synthesis of Hydroxy Pioglitazone, 5-[[4-[2-[5-(1-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione, requires a multi-step approach. The core strategy involves the sequential construction of the molecule by forming key bonds: the ether linkage, the carbon-carbon bond of the benzylthiazolidinedione moiety, and the chiral hydroxyl center on the pyridine side chain.

A logical retrosynthetic analysis breaks the target molecule down into three primary building blocks: a substituted pyridine with the hydroxyethyl side chain, a p-hydroxybenzaldehyde derivative, and the 2,4-thiazolidinedione heterocycle.

Sources

- 1. Pioglitazone - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jmatonline.com [jmatonline.com]

- 10. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review on analytical methods of pioglitazone drug [wisdomlib.org]

- 15. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Pharmacology of Pioglitazone Metabolites

Introduction: Pioglitazone and the Thiazolidinedione Class

Pioglitazone is an oral antihyperglycemic agent belonging to the thiazolidinedione (TZD) class of drugs, approved for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[2][3] Upon activation by a ligand such as pioglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in insulin signaling, adipocyte differentiation, and lipid metabolism, ultimately leading to improved insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[3][4]

Unlike insulin secretagogues, pioglitazone does not increase pancreatic insulin secretion but rather enhances the body's response to endogenous insulin.[4] This core mechanism addresses the fundamental issue of insulin resistance in type 2 diabetes. The discovery and development of pioglitazone marked a significant advancement in the therapeutic landscape for this metabolic disorder. However, a comprehensive understanding of its clinical efficacy and pharmacokinetic profile necessitates a deep dive into its metabolism and the pharmacological activity of its metabolites. This guide provides a detailed exploration of the discovery, identification, and pharmacological characterization of the principal metabolites of pioglitazone.

Metabolic Pathways and Key Metabolites of Pioglitazone

Pioglitazone undergoes extensive hepatic metabolism primarily through oxidation and hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system.[1] In vitro studies have identified CYP2C8 and, to a lesser extent, CYP3A4 as the major isoforms responsible for its biotransformation.[1] This metabolic process yields several metabolites, with three major active metabolites identified in human circulation:

-

Metabolite II (M-II): A hydroxy derivative of pioglitazone.[1]

-

Metabolite III (M-III): A keto derivative of pioglitazone.[1]

-

Metabolite IV (M-IV): An active hydroxy derivative of pioglitazone.[1]

These metabolites, particularly M-III and M-IV, are not mere byproducts but contribute significantly to the overall pharmacological effect of pioglitazone. They circulate in human plasma at concentrations comparable to or even exceeding that of the parent drug and possess substantial PPARγ agonist activity.[5] The extended half-life of these active metabolites (16-24 hours) compared to pioglitazone (3-7 hours) contributes to the prolonged glucose-lowering effects observed with once-daily dosing.[1]

The metabolic conversion of pioglitazone to its active metabolites is a critical aspect of its overall therapeutic profile. The following diagram illustrates the primary metabolic pathways leading to the formation of M-II, M-III, and M-IV.

Caption: Primary metabolic pathways of Pioglitazone.

Discovery and Identification of Pioglitazone Metabolites: A Methodological Deep Dive

The identification and structural elucidation of drug metabolites are cornerstones of modern drug development, providing critical insights into a compound's disposition and potential for active or reactive intermediates. The discovery of pioglitazone's metabolites has largely been driven by advancements in analytical chemistry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Metabolite Identification

A robust workflow for identifying pioglitazone metabolites typically involves a combination of in vitro and in vivo studies, followed by sophisticated analytical characterization.

Sources

- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pioglitazone - Wikipedia [en.wikipedia.org]

- 3. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 5. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Hydroxy Pioglitazone M-VII

Foreword: Unveiling the Bioactivity of a Key Pioglitazone Metabolite

For researchers, scientists, and drug development professionals in the field of metabolic diseases, understanding the complete pharmacological profile of a drug extends beyond the parent compound to its metabolites. Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action is primarily attributed to its potent agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid homeostasis.[1] However, the in vivo activity of pioglitazone is not solely dependent on the parent molecule. It undergoes extensive hepatic metabolism, giving rise to several metabolites, some of which are pharmacologically active and contribute significantly to its therapeutic effects.[2][3]

This technical guide provides a comprehensive overview of the biological activity of one such key metabolite: Hydroxy Pioglitazone M-VII. This document will delve into its mechanism of action as a PPARγ agonist, its anticipated potency based on related active metabolites, and detailed protocols for its characterization.

Hydroxy Pioglitazone M-VII: A Metabolite of Interest

Hydroxy Pioglitazone M-VII is a hydroxylated metabolite of pioglitazone, identified in in vitro incubations with rat, dog, and human liver and kidney microsomes, as well as in the plasma of rats and dogs following oral administration of pioglitazone.[4] While specific quantitative biological activity data for M-VII is not extensively available in public literature, its structural similarity to other active hydroxylated metabolites of pioglitazone, such as M-IV, suggests it plays a role in the overall pharmacological profile of the parent drug. The major active metabolites of pioglitazone, M-III (a keto derivative) and M-IV (a hydroxyl derivative), are known to possess significant hypoglycemic activity, estimated to be around 40-60% of that of pioglitazone.[2][4] Therefore, it is scientifically reasonable to hypothesize that Hydroxy Pioglitazone M-VII exhibits comparable partial agonism at the PPARγ receptor.

A recent structure-function analysis of 1-hydroxypioglitazone, a major in vivo metabolite of pioglitazone, revealed that while it has a lower binding affinity for the PPARγ ligand-binding domain (LBD) compared to the parent compound, it demonstrates enhanced transcriptional efficacy in cell-based assays.[5] This suggests a nuanced interaction with the receptor, potentially leading to a distinct downstream signaling profile.

The Central Mechanism: PPARγ Agonism

The primary mechanism of action for Hydroxy Pioglitazone M-VII, like its parent compound, is the activation of PPARγ. PPARγ is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6]

The activation of PPARγ leads to a cascade of downstream effects that collectively improve insulin sensitivity and regulate lipid metabolism. These include:

-

Enhanced Glucose Uptake: Increased expression of glucose transporters, particularly GLUT4, in adipose tissue and skeletal muscle, facilitating the uptake of glucose from the bloodstream.[1]

-

Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thereby reducing circulating levels of free fatty acids that can contribute to insulin resistance.

-

Modulation of Adipokines: Regulation of the secretion of adipokines, such as increasing the production of the insulin-sensitizing hormone adiponectin and decreasing the secretion of pro-inflammatory cytokines like TNF-α.[7]

-

Hepatic Gluconeogenesis Regulation: A reduction in the production of glucose by the liver.[7]

Below is a diagram illustrating the PPARγ signaling pathway.

Caption: PPARγ Signaling Pathway Activation by Hydroxy Pioglitazone M-VII.

In Vitro Characterization of Biological Activity

To empirically determine the biological activity of Hydroxy Pioglitazone M-VII, a series of in vitro assays are essential. These assays will quantify its binding affinity to PPARγ, its ability to activate the receptor and drive gene transcription, and its functional effects in a cellular context.

PPARγ Competitive Binding Assay

This assay determines the affinity of Hydroxy Pioglitazone M-VII for the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a known fluorescent or radiolabeled ligand.

Experimental Workflow Diagram:

Caption: Workflow for a PPARγ Competitive Binding Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human PPARγ LBD in assay buffer.

-

Prepare a working solution of a high-affinity fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) or a radiolabeled ligand (e.g., [³H]-Rosiglitazone) in assay buffer.

-

Prepare a serial dilution of Hydroxy Pioglitazone M-VII and a reference compound (e.g., Pioglitazone) in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add the PPARγ LBD solution to each well.

-

Add the serially diluted Hydroxy Pioglitazone M-VII, reference compound, or vehicle control (DMSO) to the respective wells.

-

Add the labeled ligand to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

-

Signal Detection:

-

For fluorescent ligands, measure the fluorescence polarization using a suitable plate reader.

-

For radiolabeled ligands, use a scintillation counter to measure the radioactivity.

-

-

Data Analysis:

-

Plot the percentage of labeled ligand displacement against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that displaces 50% of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

PPARγ Luciferase Reporter Assay

This cell-based assay measures the ability of Hydroxy Pioglitazone M-VII to activate PPARγ and induce the transcription of a reporter gene (luciferase) under the control of a PPRE.

Experimental Workflow Diagram:

Caption: Workflow for a PPARγ Luciferase Reporter Assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as HEK293T or HepG2, in appropriate growth medium.

-

Co-transfect the cells with expression plasmids for human PPARγ and RXRα, a luciferase reporter plasmid containing PPREs, and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Cell Seeding and Treatment:

-

After transfection, seed the cells into a 96-well white, clear-bottom plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of Hydroxy Pioglitazone M-VII, a reference agonist (e.g., Pioglitazone), or vehicle control.

-

-

Incubation and Lysis:

-

Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

-

Remove the medium and lyse the cells using a suitable lysis buffer.

-

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system to measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of the test compound.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

-

Adipocyte Differentiation and Glucose Uptake Assays

These functional assays assess the ability of Hydroxy Pioglitazone M-VII to induce the differentiation of preadipocytes into mature adipocytes and to enhance glucose uptake in these cells, which are key physiological effects of PPARγ activation.

Experimental Workflow Diagram:

Caption: Workflows for Adipocyte Differentiation and Glucose Uptake Assays.

Detailed Protocol for Adipocyte Differentiation:

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with fetal bovine serum.

-

Grow cells to confluence in 6-well or 12-well plates.

-

-

Differentiation Induction:

-

Two days post-confluence, replace the growth medium with a differentiation medium containing insulin, dexamethasone, and IBMX, along with various concentrations of Hydroxy Pioglitazone M-VII or a positive control (e.g., Pioglitazone).

-

-

Adipocyte Maintenance:

-

After 2-3 days, replace the differentiation medium with an adipocyte maintenance medium containing insulin and the test compound.

-

Continue to culture for an additional 4-8 days, replacing the medium every 2-3 days.

-

-

Assessment of Differentiation:

-

Visualize lipid droplet accumulation by staining the cells with Oil Red O.

-

Quantify lipid accumulation by extracting the Oil Red O stain and measuring its absorbance.

-

Detailed Protocol for Glucose Uptake Assay:

-

Cell Preparation:

-

Use fully differentiated 3T3-L1 adipocytes (as described above).

-

Serum-starve the cells for 2-4 hours in a serum-free, low-glucose medium.

-

-

Insulin Stimulation:

-

Treat the cells with or without a submaximal concentration of insulin (e.g., 100 nM) for 15-30 minutes.

-

-

Glucose Uptake Measurement:

-

Add 2-deoxy-D-[³H]glucose or a non-radioactive glucose analog like 2-deoxy-D-glucose (2-DG) to the cells and incubate for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells with ice-cold PBS.

-

-

Quantification:

-

Lyse the cells.

-

For radiolabeled glucose, measure the radioactivity in the cell lysate using a scintillation counter.

-

For non-radioactive 2-DG, the accumulated 2-deoxyglucose-6-phosphate (2-DG6P) can be measured using a colorimetric or fluorometric enzymatic assay.[5]

-

Expected Biological Activity Profile

Based on the available data for pioglitazone and its active metabolites, the following table summarizes the anticipated biological activity of Hydroxy Pioglitazone M-VII.

| Assay | Parameter | Expected Outcome for Hydroxy Pioglitazone M-VII | Reference Compound (Pioglitazone) |

| PPARγ Competitive Binding | Ki | Moderate affinity, likely in the sub-micromolar to low micromolar range. | High affinity (e.g., EC50 = 0.69 µM)[8] |

| PPARγ Luciferase Reporter | EC50 | Potent agonist activity, with an EC50 value expected to be in the sub-micromolar to low micromolar range. | Potent agonist (e.g., EC50 ≈ 0.1-1 µM)[9] |

| Adipocyte Differentiation | Lipid Accumulation | Induces significant lipid droplet formation in 3T3-L1 preadipocytes. | Strong inducer of adipogenesis. |

| Glucose Uptake | Fold Increase | Enhances insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes. | Significant enhancement of glucose uptake. |

Conclusion and Future Directions

Hydroxy Pioglitazone M-VII is an active metabolite of pioglitazone that is expected to contribute to the overall therapeutic efficacy of the parent drug through its action as a PPARγ agonist. While direct quantitative data for M-VII is limited, a robust framework for its characterization exists based on established in vitro assays. The protocols detailed in this guide provide a clear path for researchers to elucidate the specific pharmacological profile of this metabolite.

Future research should focus on obtaining precise quantitative data for Hydroxy Pioglitazone M-VII in a range of functional assays to fully understand its contribution to the clinical effects of pioglitazone. Furthermore, investigating its potential for biased agonism or differential co-regulator recruitment compared to the parent compound could provide valuable insights for the development of next-generation PPARγ modulators with improved therapeutic profiles.

References

- Eckland, D. A., & Danhof, M. (2000). Clinical pharmacokinetics of pioglitazone. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 1-10.

- Cusi, K., Orsak, B., Bril, F., Lomonaco, R., Hecht, J., & Ortiz-Lopez, C. (2016). Long-Term Pioglitazone Treatment for Nonalcoholic Steatohepatitis: 18 Months of Follow-up. Annals of Internal Medicine, 165(5), 305–315.

- Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Basic & Clinical Pharmacology & Toxicology, 99(1), 44-51.

- Sakamoto, J., Kimura, H., Moriyama, S., Odaka, H., Momose, Y., & Sugiyama, Y. (2000). Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone.

- Colca, J. R. (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers in Pharmacology, 9, 1063.

-

INDIGO Biosciences. Human PPARγ Reporter Assay Kit. Retrieved from [Link]

-

BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

- Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 7. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pioglitazone‐induced alterations of purine metabolism in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Hydroxy Pioglitazone M-VII Reference Standard

Introduction: The Critical Role of Metabolite Reference Standards in Drug Development

In the landscape of pharmaceutical development and metabolic studies, the precise quantification of drug metabolites is paramount for establishing a comprehensive pharmacokinetic profile and ensuring drug safety and efficacy. Pioglitazone, a member of the thiazolidolidinedione class of oral antidiabetic agents, undergoes extensive hepatic metabolism, leading to the formation of several active and inactive metabolites. Among these, hydroxylated species play a significant role in the overall therapeutic and toxicological profile of the parent drug. This guide focuses on a specific hydroxylated metabolite, Hydroxy Pioglitazone M-VII, providing an in-depth technical overview for researchers, scientists, and drug development professionals.

Hydroxy Pioglitazone M-VII, identified by the CAS number 625853-72-7, is a metabolite of Pioglitazone.[1] While other hydroxylated metabolites such as M-IV are more commonly cited in literature, a thorough understanding of all metabolic pathways is crucial for a complete characterization of a drug's disposition. The availability of a highly purified and well-characterized reference standard for Hydroxy Pioglitazone M-VII is a prerequisite for the accurate validation of analytical methods and the reliable quantification of this metabolite in biological matrices. This guide will delve into the synthesis, characterization, and application of the Hydroxy Pioglitazone M-VII reference standard, underpinned by the principles of scientific integrity and causality.

Physicochemical Properties and Identification

A reference standard is defined by its thoroughly characterized identity and purity. The fundamental physicochemical properties of Hydroxy Pioglitazone M-VII are summarized below.

| Property | Value | Source |

| Chemical Name | 5-[[4-[2-[5-(2-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione | PubChem[1] |

| CAS Number | 625853-72-7 | PubChem[1] |

| Molecular Formula | C₁₉H₂₀N₂O₄S | PubChem[1] |

| Molecular Weight | 372.44 g/mol | PubChem[1] |

It is crucial to distinguish Hydroxy Pioglitazone M-VII from another major hydroxylated metabolite, M-IV (CAS 146062-44-4), which is 5-[[4-[2-[5-(1-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione. The difference lies in the position of the hydroxyl group on the ethyl side chain of the pyridine ring.

Metabolic Pathway of Pioglitazone

Pioglitazone is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C8 and to a lesser extent, CYP3A4, through hydroxylation and oxidation. The formation of hydroxylated metabolites like M-VII is a key step in its biotransformation.

Synthesis of the Hydroxy Pioglitazone M-VII Reference Standard

Conceptual Synthetic Workflow:

The final product would require rigorous purification, typically by preparative high-performance liquid chromatography (HPLC), to achieve the high purity (>99.5%) required for a reference standard.

Characterization and Qualification of the Reference Standard

A comprehensive characterization is essential to confirm the identity and purity of the reference standard. This process involves a battery of analytical techniques.

1. Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the position of the hydroxyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) is used to study its fragmentation pattern, which can be used for identification in biological samples.[3][4]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

2. Purity Assessment:

-

Chromatographic Purity (HPLC): A validated, stability-indicating HPLC method is used to determine the purity of the reference standard and to detect and quantify any impurities.[5][6]

-

Water Content: Karl Fischer titration is used to determine the water content.

-

Residual Solvents: Gas chromatography (GC) is employed to quantify any residual solvents from the synthesis process.

-

Inorganic Impurities: Assessed by techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or a sulfated ash test.

3. Physical Properties:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Appearance: The physical state and color are documented.

Application of the Hydroxy Pioglitazone M-VII Reference Standard in Bioanalysis

The primary application of the Hydroxy Pioglitazone M-VII reference standard is in the development and validation of analytical methods for its quantification in biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for this purpose due to its high sensitivity and selectivity.[3][7][8]

Step-by-Step Protocol for Method Validation using the Reference Standard

A typical LC-MS/MS method validation for Hydroxy Pioglitazone M-VII would be conducted according to regulatory guidelines (e.g., FDA, EMA) and would include the following steps:[7]

1. Preparation of Stock and Working Solutions:

-

Accurately weigh the Hydroxy Pioglitazone M-VII reference standard.

-

Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions to prepare working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation:

-

Spike blank biological matrix with the working solutions to prepare calibration standards and QC samples at various concentrations.

-

Perform sample extraction, typically protein precipitation or liquid-liquid extraction, to remove matrix interferences.[3]

3. LC-MS/MS Analysis:

-

Develop a chromatographic method to separate Hydroxy Pioglitazone M-VII from endogenous matrix components and other pioglitazone metabolites.

-

Optimize the mass spectrometer parameters for the detection of the analyte, including the selection of precursor and product ions for multiple reaction monitoring (MRM).[3][4][9]

| Parameter | Typical Value |

| Precursor Ion (m/z) | 373.1 |

| Product Ion (m/z) | 150.1 |

4. Method Validation Parameters: The following parameters must be assessed to ensure the method is reliable and reproducible:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Recovery: The efficiency of the sample extraction procedure.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Analytical Workflow Diagram:

Stability and Storage of the Reference Standard

To maintain its integrity, the Hydroxy Pioglitazone M-VII reference standard should be stored under controlled conditions, typically at 2-8°C, protected from light and moisture. A stability testing program should be in place to monitor the purity of the reference standard over time and to establish a re-test date.

Conclusion

References

- Sharmila Begum Shaik, et al. (2014). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 6(6):16-21.

- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF PIOGLITAZONE IN SOLID DOSAGE FORM. World Applied Sciences Journal, 27 (11): 1441-1446, 2013.

- Jagadeesh B, et al. (2020). Development and validation of a sensitive LC-MS/MS method for Pioglitazone: Application towards pharmacokinetic and tissue distribution studies in rats. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.

- Satheesh Kumar N, et al. (2014). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 4(5), 295-302.

- Lin ZJ, et al. (2003). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 101-8.

- Sohda T, et al. (1995). Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone). Chemical & Pharmaceutical Bulletin, 43(12), 2168-72.

- Madhukar A, et al. (2011). Rapid and sensitive RP-HPLC analytical method development and validation of pioglitazone hydrochloride. Der Pharma Chemica, 3(3), 128-132.

- Kelani KM, et al. (2019). Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study.

- Ji W, et al. (2004). High performance liquid chromatographic tandem mass spectrometric method for the determination of pioglitazone, keto pioglitazone (M-III) and hydroxy pioglitazone (M-IV) in human plasma.

-

PubChem. (n.d.). Hydroxy Pioglitazone (M-VII). National Center for Biotechnology Information. Retrieved from [Link]

- Bharathi DV, et al. (2013). Development and validation of highly selective and robust method for simultaneous estimation of pioglitazone, hydroxypioglitazone and metformin in human plasma by LC-MS/MS: Application to a pharmacokinetic study.

-

Apicule. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione (CAS No: 144809-28-9) API Intermediate Manufacturers. Retrieved from [Link]

- Rafi S, & Rambabu K. (2021). New Validated Method for the Estimation of Pioglitazone and Rosiglitazone Using RP-HPLC.

-

New Drug Approvals. (2014). Pioglitazone. Retrieved from [Link]

-

PubChem. (n.d.). 5-((4-(2-(5-Ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-5-hydroxy-2,4-thiazolidinedione. National Center for Biotechnology Information. Retrieved from [Link]

- Nagarajan, B., & Sultana, S. (2017). Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method. International Journal of Pharmaceutical Sciences and Research, 8(3), 1166-1173.

- Kumar, Y. R., et al. (2004). Structural characterization of impurities in pioglitazone. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 855-861.

- Satheesh Kumar, N., et al. (2014). Pioglitazone: A Review of Analytical Methods. Journal of Pharmaceutical Analysis, 4(5), 295-302.

-

PubChem. (n.d.). Pioglitazone. National Center for Biotechnology Information. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class. Retrieved from [Link]

- Suzuki, M. K., et al. (2014). A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study.

-

Waters Corporation. (n.d.). A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class. Retrieved from [Link]

Sources

- 1. Hydroxy Pioglitazone (M-VII) | C19H20N2O4S | CID 71434033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. ijstr.org [ijstr.org]

- 7. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

characterization of Hydroxy Pioglitazone

An In-depth Technical Guide to the Characterization of Hydroxy Pioglitazone

Foreword

Hydroxy Pioglitazone, a principal active metabolite of the widely prescribed anti-diabetic agent Pioglitazone, plays a crucial role in the overall therapeutic and pharmacokinetic profile of its parent drug. For researchers, clinical scientists, and drug development professionals, a thorough understanding of this metabolite's characteristics is paramount for accurate bioanalysis, metabolic studies, and the development of next-generation therapeutics. This guide provides a comprehensive technical overview of Hydroxy Pioglitazone, synthesizing available data on its metabolic formation, physicochemical properties, and detailed analytical protocols for its characterization and quantification.

Introduction and Metabolic Context

Pioglitazone, a member of the thiazolidinedione class, exerts its glucose-lowering effects by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Upon oral administration, Pioglitazone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[3][4] This biotransformation leads to the formation of several metabolites, among which Hydroxy Pioglitazone (also referred to as M-IV) is a major and pharmacologically active entity.[2][5]

The metabolic conversion involves the hydroxylation of the parent Pioglitazone molecule.[2][3] Hydroxy Pioglitazone, along with another active metabolite, Keto Pioglitazone (M-III), can be present at higher systemic concentrations than the parent drug at steady state, significantly contributing to the overall therapeutic effect.[6]

Metabolic Pathway Overview

The enzymatic conversion of Pioglitazone to its hydroxylated metabolite is a critical step in its mechanism of action and clearance. The process is primarily catalyzed by CYP2C8, an enzyme known for its role in the metabolism of numerous drugs.

Caption: Metabolic conversion of Pioglitazone to its active metabolites.

Physicochemical and Structural Characterization

A precise understanding of the physicochemical properties of Hydroxy Pioglitazone is fundamental for the development of analytical methods, formulation strategies, and for predicting its behavior in biological systems.

Structural and Chemical Identity

-

IUPAC Name: 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione[7][8][9]

-

Molecular Weight: 372.44 g/mol [9]

Physicochemical Properties

| Property | Value/Description | Source(s) |

| Appearance | A solid. | [6] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [6] |

| Calculated LogP | 2.5 | [10] |

| Exact Mass | 372.11437830 Da | [10] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of Hydroxy Pioglitazone. While complete spectral datasets are often proprietary to manufacturers of analytical standards, this section outlines the key techniques and expected spectral features.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the quantification of Hydroxy Pioglitazone in complex biological matrices.[5]

-

Ionization: Positive ion electrospray ionization (ESI+) is typically employed.[5]

-

Parent Ion: The protonated molecule [M+H]⁺ is observed at m/z 373.1.[11]

-

Fragmentation: In tandem mass spectrometry (MS/MS), the most common fragmentation involves the cleavage of the molecule to produce a characteristic product ion. The ion transition monitored for quantification is typically m/z 373 → 150 .[5][12]

A proposed fragmentation pattern can be inferred from the structure, where the m/z 150 product ion likely results from the cleavage of the ether linkage and subsequent rearrangement of the pyridinyl ethoxy moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the definitive structural confirmation of Hydroxy Pioglitazone. While specific, publicly available spectra are scarce, commercial suppliers of the reference standard typically provide this data as part of the certificate of analysis.[13] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl and pyridine rings, the methylene protons of the ethoxy bridge, the methine and methylene protons of the thiazolidinedione ring, and the protons of the hydroxyethyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for Hydroxy Pioglitazone would include:

-

O-H stretching from the hydroxyl group.

-

N-H stretching from the thiazolidinedione ring.

-

C=O stretching from the dione carbonyl groups.

-

C-O-C stretching from the ether linkage.

-

Aromatic C-H and C=C stretching.

Commercial suppliers also list FTIR data as part of the characterization of their reference standards.[13]

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of Hydroxy Pioglitazone in plasma is critical for pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.[6]

Sample Preparation

The primary goal of sample preparation is to extract Hydroxy Pioglitazone from the complex plasma matrix and remove interfering substances.

-

Solid-Phase Extraction (SPE): A robust method involving conditioning an SPE plate (e.g., Oasis HLB), loading the acidified plasma sample, washing away interferences, and eluting the analyte with an organic solvent like methanol.[6]

-

Protein Precipitation: A simpler and faster method where a precipitating agent like acetonitrile is added to the plasma sample to denature and remove proteins.[11]

Chromatographic Separation (UPLC/HPLC)

Reversed-phase chromatography is universally used for the separation of Hydroxy Pioglitazone from its parent drug and other metabolites.

Caption: General workflow for the bioanalysis of Hydroxy Pioglitazone.

Typical Chromatographic Conditions:

| Parameter | Typical Value | Source(s) |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | [6] |

| Mobile Phase | Gradient elution with 0.1% ammonium hydroxide and methanol | [6] |

| Flow Rate | 600 µL/min | [6] |

| Column Temp. | Ambient or controlled (e.g., 40 °C) | |

| Injection Vol. | 5-10 µL | [6] |

Under these conditions, Hydroxy Pioglitazone typically has a retention time of approximately 1.34 minutes.[6]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

MRM Parameters for Hydroxy Pioglitazone:

| Parameter | Value | Source(s) |

| Ionization Mode | ESI Positive | [5] |

| Precursor Ion (Q1) | m/z 373.1 | [11] |

| Product Ion (Q3) | m/z 150.0 | [5][12] |

| Internal Standard | Deuterated Hydroxy Pioglitazone (e.g., d4) | [14] |

Method Validation

A robust analytical method for Hydroxy Pioglitazone must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

-

Linearity: The method should be linear over a defined concentration range (e.g., 0.5-2000 ng/mL).[5]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).

-

Selectivity and Specificity: No significant interference from endogenous plasma components should be observed.

-

Matrix Effect: The effect of the plasma matrix on ionization should be assessed and minimized.

-

Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) must be established.[5]

Stability Profile

The stability of Hydroxy Pioglitazone is a critical parameter for ensuring the integrity of samples during collection, storage, and analysis, as well as for understanding its shelf-life as a reference material. While comprehensive forced degradation studies for Hydroxy Pioglitazone are not widely published, studies on its parent compound, Pioglitazone, show degradation under acidic, basic, and oxidative stress conditions.[15] Analytical methods for plasma have demonstrated that Hydroxy Pioglitazone exhibits acceptable stability during freeze/thaw cycles and short and long-term storage.[5]

Conclusion

Hydroxy Pioglitazone is a pharmacologically active and significant metabolite of Pioglitazone. Its characterization is essential for a complete understanding of the clinical pharmacology of its parent drug. This guide has detailed its metabolic origins, physicochemical and spectroscopic properties, and provided an in-depth look at the state-of-the-art analytical methodologies for its quantification. While certain experimental data points remain to be fully elucidated in the public domain, the robust LC-MS/MS methods described herein provide a solid foundation for researchers in the field of drug metabolism and bioanalysis.

References

- Simeone, J., & Rainville, P. D. (n.d.). A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class System and Xevo TQD MS with UNIFI.

- Pharmacology of Pioglitazone; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8).

- Pioglitazone. (n.d.). ClinPGx.

- Hanefeld, M. (2001). Pharmacokinetics and clinical efficacy of pioglitazone.

- Hanefeld, M. (2001). Pharmacokinetics and clinical efficacy of pioglitazone. PubMed.

- Patel, D., & Adgudwar, P. (2023, July 4). Pioglitazone.

- Zhong, G., et al. (2005). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. PubMed.

- Stability indicating RP-HPLC method for determination of pioglitazone from tablets. (2025, August 8).

- Jaakkola, T., et al. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. PubMed.

- Pioglitazone: A review of analytical methods. (n.d.). PubMed Central.

- Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS | Request PDF. (2025, August 5).

- Sharma, H. K., et al. (n.d.). A validated stability indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica.

- Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. (n.d.). JOCPR.

- Pioglitazone ratiopharm, INN-pioglitazone hydrochloride. (2012, May 24). European Medicines Agency.

- Pioglitazone Brown tablet ENG PAR. (2010, January 21).

- Thiazolidinediones for type 2 diabetes: No evidence exists that pioglitazone induces hepatic cytochrome P450 isoform CYP3A4. (n.d.). PubMed Central.

- Emara, S., et al. (2019, November 15). Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study. PubMed.

-

Main metabolic pathways of pioglitazone[6]. (n.d.). ResearchGate.

- Stability indicating rp-hplc method development and validation for quantitative estimation of pioglitazone and vildagliptin in synthetic mixture. (n.d.). IJNRD.

- A Reproducible Method for the Quantification of Pioglitazone and Two Active Metabolites - Keto Pioglitazone and Hydroxy Pioglitazone - in Human Plasma. (2012, December 13). SelectScience.

- Hydroxy Pioglitazone (M-VII). (n.d.). PubChem.

- Analytical Method Development And Validation For The Estimation Of Pioglitazone Hydrochloride By Using RP-HPLC. (n.d.). ijstr.

- Hydroxy pioglitazone-d4 (M-IV). (n.d.). PubChem.

- Hydroxy Pioglitazone (CAS Number: 146062-44-4). (n.d.). Cayman Chemical.

- Hydroxy Pioglitazone (M-IV). (n.d.). LGC Standards.

- Hydroxy Pioglitazone (M-IV) | CAS 146062-44-4. (n.d.). Santa Cruz Biotechnology.

- Hydroxy pioglitazone (M-IV). (n.d.). Biosynth.

- FTIR, UV-Vis, magnetic, mass spectral and XRD studies of Ni(II) complex with pioglitazone: An oral antidiabetic drug. (n.d.). Oriental Journal of Chemistry.

- FTIR spectrum of pioglitazone hydrochloride. (n.d.).

- 1-Hydroxy Pioglitazone | CAS 146062-44-4. (n.d.). Veeprho.

- Pioglitazone Impurities. (n.d.). BOC Sciences.

- 1 H NMR spectra of pioglitazone hydrochloride. (n.d.).

- FT-IR spectra of pioglitazone HCl, β-CD, and their binary mixtures 4000... (n.d.).

- Hydroxy Pioglitazone-D4 (Major) (M-IV D4). (n.d.). ARTIS STANDARDS.

- FTIR, UV-Vis, magnetic, mass spectral and XRD studies of Ni(II) complex with pioglitazone: An oral antidiabetic drug. (n.d.). Oriental Journal of Chemistry.

- Pioglitazone. (n.d.). PubChem.

Sources

- 1. Pioglitazone hydrochloride | 112529-15-4 [chemicalbook.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: PIOGLITAZONE [orgspectroscopyint.blogspot.com]

- 3. Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxy Pioglitazone (M-VII) | C19H20N2O4S | CID 71434033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxy Pioglitazone | CAS No- 146062-44-4 [chemicea.com]

- 14. researchgate.net [researchgate.net]

- 15. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to Hydroxy Pioglitazone (M-VII)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy Pioglitazone (M-VII), a significant metabolite of the anti-diabetic drug Pioglitazone. This document consolidates its chemical and physical properties, metabolic fate, and analytical methodologies for its detection and quantification. While Pioglitazone's mechanism of action is well-understood, this guide delves into the specifics of its hydroxylated metabolite, M-VII, offering a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Introduction

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is an oral anti-diabetic agent used for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1] Upon administration, Pioglitazone undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, Hydroxy Pioglitazone (M-VII) is a notable hydroxylated derivative. Understanding the properties and behavior of this metabolite is crucial for a complete comprehension of Pioglitazone's overall pharmacological and toxicological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Hydroxy Pioglitazone (M-VII) is fundamental for its analysis, formulation, and further research.

Chemical Identity

| Property | Value | Source(s) |

| Systematic Name | 5-[[4-[2-[5-(2-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione | [2][3] |

| CAS Number | 625853-72-7 | [2][3][4] |

| Molecular Formula | C₁₉H₂₀N₂O₄S | [2][3][5] |

| Molecular Weight | 372.44 g/mol | [2][5] |

Structural Information

The chemical structure of Hydroxy Pioglitazone (M-VII) is characterized by the addition of a hydroxyl group to the ethyl side chain of the pyridine ring of the parent Pioglitazone molecule.

Figure 1: 2D structure of Hydroxy Pioglitazone (M-VII) highlighting the hydroxylation site on the ethyl-pyridine side chain.

Physicochemical Data

| Property | Value | Note |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | Likely to have slightly increased polarity compared to Pioglitazone due to the hydroxyl group. |

| pKa | Not available | - |

| LogP | Not available | Predicted to be slightly lower than Pioglitazone due to increased polarity. |

Metabolism and Pharmacokinetics

Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2C8 and to a lesser extent CYP3A4 being the major isoforms involved.[1][6] This metabolic process leads to the formation of several metabolites, including active and inactive forms.[1]

Figure 2: Simplified metabolic pathway of Pioglitazone leading to its metabolites, including Hydroxy Pioglitazone (M-VII).

The metabolites of Pioglitazone, including hydroxylated derivatives, are known to be pharmacologically active.[1][7] While specific pharmacokinetic data for Hydroxy Pioglitazone (M-VII) is limited, studies on the overall pharmacokinetics of Pioglitazone and its major active metabolites indicate that the metabolites contribute to the prolonged glucose-lowering effects of the drug.[8]

Pharmacological Activity

The pharmacological activity of Pioglitazone is attributed to its agonistic activity on PPARγ.[1] Emerging evidence suggests that its metabolites also possess pharmacological activity.[7] While comprehensive studies specifically on the PPARγ agonist activity of Hydroxy Pioglitazone (M-VII) are not extensively reported, it is plausible that it retains some level of activity, thereby contributing to the overall therapeutic effect of the parent drug. Further in-vitro and in-vivo studies are warranted to fully characterize the pharmacological profile of this metabolite.

Analytical Methodologies

The accurate detection and quantification of Hydroxy Pioglitazone (M-VII) in biological matrices are essential for pharmacokinetic and metabolism studies. The primary analytical technique employed for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A critical step in the analysis of Hydroxy Pioglitazone (M-VII) from biological samples, such as plasma, is the effective removal of interfering substances. Common sample preparation techniques include:

-

Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): A more selective method that utilizes a solid sorbent to isolate the analyte of interest.

LC-MS/MS Method

A typical LC-MS/MS workflow for the analysis of Hydroxy Pioglitazone (M-VII) involves the following steps:

Figure 3: General workflow for the LC-MS/MS analysis of Hydroxy Pioglitazone (M-VII).

Experimental Protocol: Representative LC-MS/MS Parameters

This protocol is a synthesis of typical parameters found in the literature and should be optimized for specific instrumentation and experimental goals.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for Hydroxy Pioglitazone (M-VII) and an appropriate internal standard are monitored. The exact m/z values will depend on the specific adducts formed.

-

Toxicological Profile

The toxicological profile of Pioglitazone has been extensively studied, with a focus on potential adverse effects such as fluid retention, weight gain, and an increased risk of bladder cancer. However, specific toxicological data for individual metabolites like Hydroxy Pioglitazone (M-VII) are limited. Given that metabolites can sometimes contribute to the adverse effects of a parent drug, dedicated toxicological assessments of Hydroxy Pioglitazone (M-VII) would be beneficial for a more complete safety evaluation.

Conclusion

Hydroxy Pioglitazone (M-VII) is a key metabolite in the biotransformation of Pioglitazone. This guide has consolidated the available information on its chemical and physical properties, metabolic pathway, and analytical determination. While the CAS number and basic chemical identity are well-established, there remains a need for further research to fully characterize its physical properties, specific pharmacological activity, and toxicological profile. The analytical methodologies outlined here provide a robust framework for researchers to accurately measure this metabolite, facilitating a deeper understanding of its role in the overall disposition and therapeutic effect of Pioglitazone.

References

-

Hydroxy Pioglitazone (M-VII). LGC Standards.

-

Hydroxy Pioglitazone (M-VII). LGC Standards.

-

Hydroxy Pioglitazone (M-VII) | CAS 625853-72-7. Santa Cruz Biotechnology.

-

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide - Data Sheet. United States Biological.

-

Hydroxy Pioglitazone (M-VII). BioOrganics.

-

Hydroxy Pioglitazone (M-VII) | C19H20N2O4S | CID 71434033. PubChem.

-

CAS NO. 625853-72-7 | Hydroxy Pioglitazone (M-VII) | Catalog CNALD-H356031. Arctom.

-

Hydroxy Pioglitazone (M-VII). LGC Standards.

-

Pioglitazone. Sigma-Aldrich.

-

Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide. LGC Standards.

-

Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. ResearchGate.

-

Pharmacokinetics and clinical efficacy of pioglitazone. ResearchGate.

-

Hydroxy Pioglitazone (CAS Number: 146062-44-4). Cayman Chemical.

-

Hydroxy Pioglitazone (M-VII) - TLC-P-1023. Labmix24.

-

Pioglitazone. StatPearls - NCBI Bookshelf.

-

HYDROXY PIOGLITAZONE (M-VII). Drugfuture.

-

Pioglitazone - New Drug Approvals.

-

Main metabolic pathways of pioglitazone. ResearchGate.

-

Clinical pharmacokinetics of pioglitazone. Thieme E-Books & E-Journals.

-

Novel process for the synthesis of pioglitazone and its salts thereof. Google Patents.

-

Pioglitazone hydrochloride, AA-10090, U-72107(free base), U-72107A, U-72107E(as AcOH solvate), AD-4833(free base), Glustin, Zactos, Actos.

-

PRODUCT MONOGRAPH PrACH-Pioglitazone.

-

Clinical pharmacokinetics of pioglitazone. ResearchGate.

-

Chemical structure of Pioglitazone hydrochloride. ResearchGate.

-

Pioglitazone-impurities. Pharmaffiliates.

-

Process for the synthesis of pioglitazone hydrogen chloride. Google Patents.

-

Pharmacokinetics and clinical efficacy of pioglitazone. PubMed.

-

Pioglitazone Metabolite M and Pioglitazone Hydroxy Impurity. Allmpus.

-

Pioglitazone ratiopharm, INN-pioglitazone hydrochloride. EMA.

-

Process for the purification of pioglitazone. Google Patents.

-

Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. JOCPR.

-

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide. Venkatasai Life Sciences.

Sources

- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Hydroxy Pioglitazone (M-VII) | C19H20N2O4S | CID 71434033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. BioOrganics [bioorganics.biz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Metabolism and Active Metabolites of Pioglitazone

This guide provides a comprehensive technical overview of the metabolic fate of pioglitazone, a thiazolidinedione-class oral antihyperglycemic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes, the formation and activity of its key metabolites, and the robust experimental methodologies required for their characterization. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Clinical Significance and Mechanism of Action of Pioglitazone

Pioglitazone is a cornerstone in the management of type 2 diabetes mellitus, primarily functioning as a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Activation of PPARγ, a nuclear receptor, modulates the transcription of a multitude of insulin-responsive genes involved in glucose and lipid metabolism.[2] This ultimately leads to enhanced insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver.[1] Unlike some other antidiabetic agents, pioglitazone's therapeutic effect is not dependent on stimulating pancreatic insulin secretion. A thorough understanding of its metabolism is paramount for predicting its efficacy, potential drug-drug interactions, and overall safety profile.

The Metabolic Landscape of Pioglitazone

Pioglitazone undergoes extensive hepatic metabolism primarily through hydroxylation and oxidation reactions. This biotransformation is crucial as it gives rise to several metabolites, some of which are pharmacologically active and contribute significantly to the drug's extended glucose-lowering effects.[3][4]

The Key Players: Cytochrome P450 Isozymes

The metabolism of pioglitazone is predominantly mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoforms have unequivocally identified CYP2C8 as the principal enzyme responsible for pioglitazone's metabolism.[5] To a lesser, yet significant, extent, CYP3A4 also contributes to its biotransformation.[5] The involvement of these specific isozymes has significant clinical implications, particularly concerning potential drug-drug interactions with inhibitors or inducers of CYP2C8 and CYP3A4.[6]

The Progeny: Active and Inactive Metabolites

The metabolic cascade of pioglitazone results in the formation of at least six identified metabolites, designated M-I through M-VI.[7] Of these, three are considered pharmacologically active:

-

Metabolite II (M-II): A hydroxy derivative.[1]

-

Metabolite III (M-III): A keto derivative.[1]

-

Metabolite IV (M-IV): An active hydroxy derivative.[1]

Metabolites M-III and M-IV are the most prominent active metabolites found in human plasma and are considered to be major contributors to the sustained therapeutic effect of pioglitazone.[7] Their hypoglycemic potency is estimated to be approximately 40-60% of the parent compound.[3] The longer half-life of these active metabolites compared to pioglitazone itself results in a prolonged duration of action.[4]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of pioglitazone to its major active metabolites, M-III and M-IV, highlighting the key enzymatic drivers.

Caption: Metabolic conversion of pioglitazone.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic parameters of pioglitazone and its principal active metabolites are crucial for understanding its clinical performance. The following table summarizes key data gathered from various studies.

| Parameter | Pioglitazone | Metabolite M-III | Metabolite M-IV |

| Bioavailability | >80%[8] | - | - |

| Time to Peak Plasma (Tmax) | ~2 hours[8] | - | - |

| Plasma Protein Binding | >99% (mainly albumin)[8] | - | >98%[9] |

| Elimination Half-life (t½) | 3-7 hours[8] | 16-24 hours[8] | 16-24 hours[8] |

| Primary Route of Elimination | Hepatic metabolism[8] | Feces and urine (as metabolites)[8] | Feces and urine (as metabolites)[8] |

Note: Specific pharmacokinetic data for individual metabolites can vary across studies and patient populations.

Experimental Protocols for Metabolism Studies

To rigorously characterize the metabolism of pioglitazone, a combination of in vitro and in vivo experimental approaches is essential. The following protocols are designed to be self-validating, incorporating necessary controls and robust analytical methodologies.

In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This assay is fundamental for identifying the primary metabolizing enzymes and determining the intrinsic clearance of pioglitazone.

Objective: To determine the rate of pioglitazone metabolism in a pooled human liver microsomal preparation and to identify the contribution of specific CYP isozymes through chemical inhibition.

Methodology:

-

Preparation of Incubation Mixtures:

-

In a 1.5 mL microcentrifuge tube, prepare the incubation mixture containing:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

1 mg/mL Pooled Human Liver Microsomes (commercially available)

-

1 µM Pioglitazone (dissolved in a minimal amount of organic solvent, e.g., methanol, ensuring the final solvent concentration is <1%)

-

For chemical inhibition arms, pre-incubate the microsomes with a selective inhibitor for 15 minutes prior to adding pioglitazone (e.g., Montelukast for CYP2C8, Ketoconazole for CYP3A4).

-

-

-

Initiation of the Metabolic Reaction:

-

Pre-warm the incubation mixtures to 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

The final incubation volume is typically 200 µL.

-

-

Incubation and Termination:

-

Incubate the reactions at 37°C in a shaking water bath.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 92-well plate for analysis.

-

Analyze the samples for the disappearance of pioglitazone and the formation of its metabolites (M-III and M-IV) using a validated LC-MS/MS method.[10]

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining pioglitazone concentration versus time to determine the first-order elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

-

Workflow Diagram:

Caption: In vitro metabolism workflow.

In Vivo Pharmacokinetic Studies in Animal Models

Animal models are indispensable for understanding the in vivo disposition of pioglitazone and its metabolites. Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic screening.[11]

Objective: To determine the pharmacokinetic profile of pioglitazone and its active metabolites following oral administration in rats.

Methodology:

-

Animal Dosing and Sample Collection:

-

Use adult male Sprague-Dawley rats (8-10 weeks old).

-

Administer a single oral dose of pioglitazone (e.g., 10 mg/kg) via gavage.

-

Collect blood samples (~100 µL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

-

Human Clinical Trials

Human studies are the definitive step in characterizing the metabolism and pharmacokinetics of pioglitazone in the target population.

Objective: To evaluate the pharmacokinetics of pioglitazone and its active metabolite, M-IV, in healthy human subjects.

Study Design: A typical study would be a single-dose, two-treatment, two-period crossover in vivo bioequivalence study.[14]

Methodology:

-

Subject Recruitment and Dosing:

-

Enroll healthy male and non-pregnant, non-lactating female volunteers.

-

Administer a single oral dose of pioglitazone (e.g., 45 mg).[14]

-

-

Blood Sampling:

-

Collect serial blood samples at appropriate time points to adequately characterize the plasma concentration-time profile of pioglitazone and M-IV.

-

-

Bioanalysis and Pharmacokinetic Assessment:

-

Quantify pioglitazone and M-IV in plasma using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters as described for the animal studies.

-

Monitor blood glucose concentrations and for any signs of hypoglycemia throughout the study.[14]

-

The Interplay of Metabolism and Pharmacological Activity

The biotransformation of pioglitazone is not merely a detoxification process but an integral part of its therapeutic action. The formation of active metabolites with prolonged half-lives extends the duration of PPARγ activation, contributing to a sustained improvement in glycemic control. This intricate relationship underscores the importance of a comprehensive metabolic assessment in the development and clinical application of pharmaceuticals.

The following diagram illustrates the central role of PPARγ in mediating the therapeutic effects of pioglitazone and its active metabolites.

Caption: PPARγ signaling pathway activation.

Conclusion

The metabolism of pioglitazone is a well-characterized process, primarily driven by CYP2C8 and to a lesser extent CYP3A4, leading to the formation of pharmacologically active metabolites that are crucial for its therapeutic efficacy. A multi-faceted experimental approach, encompassing in vitro and in vivo studies, is essential for a comprehensive understanding of its metabolic fate. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of pioglitazone and other xenobiotics, ensuring scientific rigor and integrity in their findings.

References

-

Pioglitazone: A review of analytical methods. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class. (n.d.). Waters. Retrieved January 15, 2026, from [Link]

-

(PDF) Pioglitazone: A Review of Analytical Methods. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A review on analytical methods of pioglitazone drug. (2024, August 19). Wizdom. Retrieved January 15, 2026, from [Link]

-

A Review on Analytical Methods for Determination of Pioglitazone with RBG and White Analysis. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Pharmacokinetics and clinical efficacy of pioglitazone. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Components and signaling pathways of the PPAR system. (a) Schematic... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Pioglitazone. (2023, July 4). StatPearls - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

-

Identification of novel metabolic pathways of pioglitazone in hepatocytes: N-glucuronidation of thiazolidinedione ring and sequential ring-opening pathway. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Studies on the metabolism of the new antidiabetic agent pioglitazone. Identification of metabolites in rats and dogs. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay. (2023, June 22). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PPAR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

-

Peroxisome proliferator-activated receptor gamma. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Pharmacokinetics of pioglitazone in lean and obese cats | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Pharmacokinetics of Pioglitazone in Thai Healthy Subjects. (n.d.). Journal of the Medical Association of Thailand. Retrieved January 15, 2026, from [Link]

-